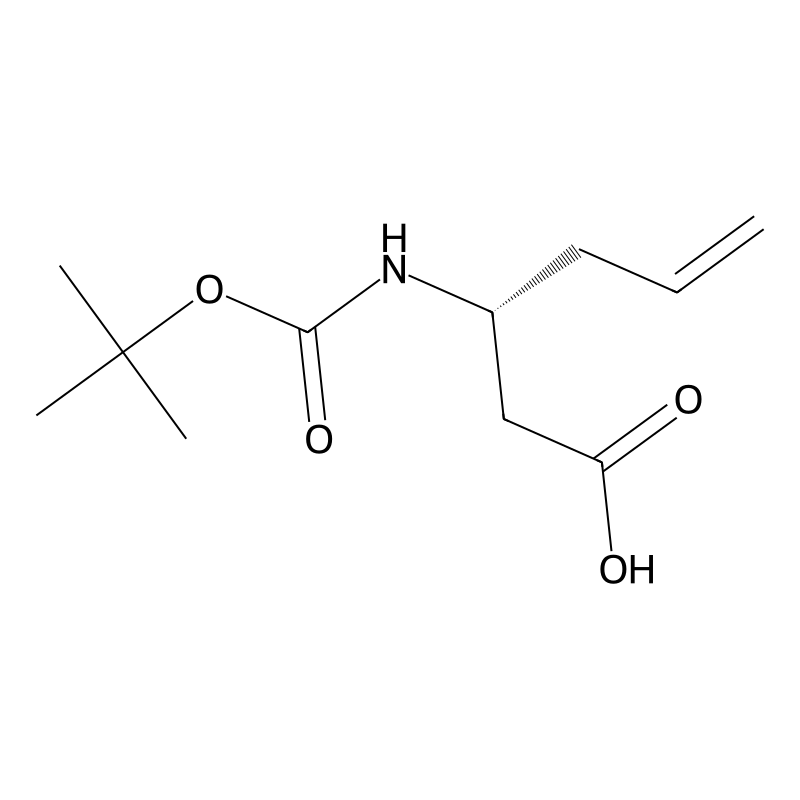

Boc-(R)-3-Amino-5-hexenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-(R)-3-Amino-5-hexenoic acid, also known as (R)-3-(Boc-amino)-5-hexenoic acid, is a valuable building block in peptide synthesis. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, commonly used to protect the N-terminus (amino group) of peptides during their assembly. The (R) configuration denotes the stereochemistry at the third carbon atom, indicating a specific spatial arrangement of the attached groups.

This specific molecule finds application in the synthesis of peptides containing the unnatural amino acid (R)-3-amino-5-hexenoic acid. These peptides can be designed to mimic the structural features of naturally occurring bioactive molecules or explore novel functions. For example, research has utilized Boc-(R)-3-Amino-5-hexenoic acid in the synthesis of peptide inhibitors of enzymes involved in various diseases [].

Chemical Biology Studies:

Boc-(R)-3-Amino-5-hexenoic acid can be a valuable tool in chemical biology studies. Researchers can incorporate this molecule into probes or labels to investigate specific biological processes. The presence of the (R) configuration allows researchers to distinguish between different forms of the molecule, potentially leading to more specific and sensitive assays.

One potential application lies in the development of probes for studying protein-protein interactions. By attaching Boc-(R)-3-Amino-5-hexenoic acid to a molecule known to interact with a specific protein, researchers can potentially track the interaction and gain insights into cellular function [].

Boc-(R)-3-Amino-5-hexenoic acid is a synthetic compound characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of the amino acid 3-amino-5-hexenoic acid. This compound has the chemical formula C₉H₁₅NO₂ and a molecular weight of approximately 169.23 g/mol. The Boc group is widely utilized in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes, making this compound particularly relevant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids.

- Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon or sodium borohydride, yielding amines or alcohols.

- Substitution: Nucleophilic substitution reactions are possible, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

While specific biological activity data for Boc-(R)-3-Amino-5-hexenoic acid may be limited, compounds of this nature often exhibit various biological properties. Amino acid derivatives are known to play roles in metabolic pathways and can act as precursors for biologically active molecules. They may also interact with biological receptors or enzymes due to their structural similarity to natural amino acids .

The synthesis of Boc-(R)-3-Amino-5-hexenoic acid typically involves protecting the amino group of 3-amino-5-hexenoic acid with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the Boc group. Industrial production follows similar synthetic routes but on a larger scale, employing large reactors and precise control over reaction conditions to ensure high yield and purity .

Boc-(R)-3-Amino-5-hexenoic acid has numerous applications across various fields:

- Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.

- Biology: The compound is used in studying enzyme-substrate interactions and protein folding.

- Medicine: It acts as a precursor in synthesizing pharmaceuticals and bioactive compounds.

- Industry: The compound is utilized in producing fine chemicals and as an intermediate in various chemical processes.

Interaction studies involving Boc-(R)-3-Amino-5-hexenoic acid primarily focus on its reactivity with other biomolecules. These studies help elucidate its mechanism of action and therapeutic potential. Understanding these interactions is crucial for exploring its applications in drug design and synthetic chemistry.

Boc-(R)-3-Amino-5-hexenoic acid shares structural features with several related compounds. Here are some comparable compounds highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-(S)-3-Amino-5-hexynoic acid | Contains a hexynoic acid moiety | Notable for its unique alkyne structure |

| Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | Contains a phenyl group | Exhibits distinct reactivity patterns |

| Boc-(S)-2-Amino-4-pentynoic acid | Different position of amino group | May show distinct biological activities |

| (S)-3-Amino-5-octynoic acid | Similar alkyne structure but longer carbon chain | Exhibits different solubility properties |

The uniqueness of Boc-(R)-3-Amino-5-hexenoic acid lies in its specific combination of structure and functional groups, which may provide distinct reactivity patterns and biological interactions compared to other amino acid derivatives.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant